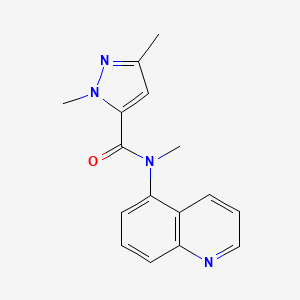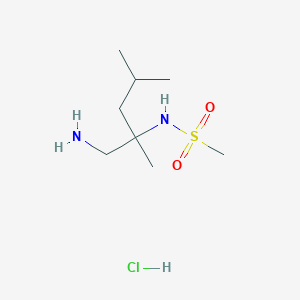![molecular formula C18H30N4O B7631030 2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide, commonly known as DMAMCL, is a chemical compound that has been widely studied for its potential applications in scientific research. DMAMCL is a member of the piperazine family of compounds, which are known for their diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of DMAMCL is not fully understood. However, it is believed to act on the central nervous system by binding to various receptors and modulating their activity. DMAMCL has been found to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, lipid metabolism, and cell survival. DMAMCL has also been found to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
DMAMCL has been found to have a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. DMAMCL has also been found to exhibit anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Additionally, DMAMCL has been found to exhibit activity against various types of cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMAMCL in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various types of experiments. Additionally, DMAMCL is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using DMAMCL in lab experiments is its potential toxicity. DMAMCL has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for the study of DMAMCL. One potential direction is the development of DMAMCL-based drugs for the treatment of pain, inflammation, and epilepsy. Another potential direction is the development of DMAMCL-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of DMAMCL and its potential applications in scientific research.
In conclusion, DMAMCL is a versatile compound that has been widely studied for its potential applications in scientific research. Its wide range of biological activities makes it a potential candidate for the development of drugs for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of DMAMCL and its potential applications in scientific research.
Méthodes De Synthèse
DMAMCL can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis process involves the reaction of N,N-dimethylacetamide with 1-(4-phenylpiperazin-1-yl)propan-2-ol, followed by the addition of methyl iodide. The resulting product is then purified through column chromatography to obtain DMAMCL.
Applications De Recherche Scientifique
DMAMCL has been widely studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. DMAMCL has also been found to exhibit activity against various types of cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O/c1-18(2,19-17(23)14-20(3)4)15-21-10-12-22(13-11-21)16-8-6-5-7-9-16/h5-9H,10-15H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUPXUVDRNCAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C2=CC=CC=C2)NC(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)


![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)

![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)



![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)

![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)
